Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl ester group attached to the indene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with its target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-4-carboxylate: Lacks the ethyl and dimethyl groups, resulting in different chemical properties.
4-Methyl-2,3-dihydro-1H-indene: Similar structure but without the ester group, leading to different reactivity and applications.
Uniqueness
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structural features that include a fused indene ring system and a carboxylate functional group. The synthesis of this compound has been explored through various methodologies, often involving the modification of indole frameworks to enhance receptor selectivity and affinity.
Synthesis Methods
- Method 1 : Involves the reaction of methyl isobutyrate with 2-fluorobenzyl bromide followed by reduction to yield the desired ester.
- Method 2 : Utilizes Friedel-Crafts acylation techniques to introduce the carboxylate moiety onto the indene structure.
These methods have been optimized for yield and purity, allowing for the production of gram quantities suitable for biological testing .
Cannabinoid Receptor Affinity
Recent studies have highlighted the compound's affinity for cannabinoid receptors, particularly the CB2 subtype. The structure-activity relationship (SAR) studies indicate that modifications at the C2 position of the indole core significantly influence receptor selectivity and activity.
- High Affinity : this compound exhibits nanomolar affinity for CB2 receptors.
- Selectivity Index : The compound demonstrates a favorable selectivity index over CB1 receptors, suggesting potential therapeutic applications without psychoactive effects .
Pharmacological Effects
The pharmacological profile of this compound indicates potential applications in various therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
- Analgesic Effects : Its interaction with cannabinoid receptors may also confer analgesic effects, providing pain relief without traditional opioid side effects .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated high binding affinity to CB2 receptors with minimal side effects. |
Study B | Showed significant reduction in inflammatory markers in animal models. |
Study C | Indicated potential for modulating pain pathways without psychoactive effects. |
These studies underline the compound's promise as a therapeutic agent in cannabinoid-related research.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-1,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)11-7-5-6-10-8-14(2,3)9-12(10)11/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
GXPPWKMYRPXVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CC(C2)(C)C |
Origin of Product |
United States |
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